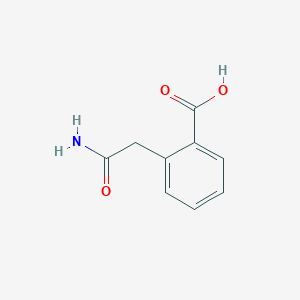

2-(Carbamoylmethyl)benzoic acid

Description

2-(Carbamoylmethyl)benzoic acid (CAS: 4476-30-6) is a benzoic acid derivative with a carbamoylmethyl (-CH₂C(O)NH₂) substituent at the ortho position. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol. The compound is characterized by a carboxylic acid group and an amide-functionalized side chain, enabling diverse chemical interactions such as hydrogen bonding and coordination chemistry. It serves as a precursor in pharmaceutical synthesis and is structurally related to bioactive natural products .

Properties

IUPAC Name |

2-(2-amino-2-oxoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBHJSHCZKNLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with carbamoylmethylating agents. One common method includes the use of methyl benzoate, which undergoes a reaction with sodium hydroxide and ethanol under reflux conditions. The reaction mixture is then acidified to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization and filtration under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylmethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 2-(carbamoylmethyl)benzoic acid is in medicinal chemistry, particularly as a pharmaceutical intermediate. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

Anti-Cancer Activity

Recent studies have highlighted the role of compounds derived from benzoic acid structures in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are implicated in cancer cell survival. The design of dual inhibitors that can bind to both proteins has shown promise in overcoming resistance to conventional therapies . For instance, compounds based on the benzoic acid scaffold have demonstrated selective binding and efficacy in lymphoma cell lines, indicating potential applications in cancer treatment.

Synthesis of Active Pharmaceutical Ingredients

The compound has been utilized as a building block for synthesizing various active pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the synthesis of dibenzoxepinacetic acid, which is a precursor for olopatadine, an anti-allergic medication . The efficient production methods of these derivatives suggest that this compound can be scaled for industrial applications.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound is employed in various reactions to create more complex molecules.

Reaction Pathways

The compound can participate in several reaction pathways including:

- Knoevenagel Condensation : This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of larger organic molecules.

- Vilsmeier Reagent Reactions : It has been used to synthesize other active compounds like N-methyl-1(2H)-isoquinolones through reactions involving Vilsmeier reagents .

These synthetic pathways highlight its versatility as a precursor in organic synthesis.

Material Science Applications

Emerging research indicates potential applications of this compound in material science.

Polymer Chemistry

The compound's functional groups enable it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Its use in developing new materials with tailored properties is an area of ongoing research.

Mechanism of Action

The mechanism of action of 2-(Carbamoylmethyl)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, repaglinide, a derivative, stimulates insulin release from pancreatic β-cells by inhibiting the ATP-sensitive potassium channels. This leads to the depolarization of the cell membrane and subsequent insulin secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Benzoylbenzoic Acid

- Structure : Features a benzoyl (-C(O)Ph) group at the ortho position instead of carbamoylmethyl.

- Properties : Higher lipophilicity due to the aromatic benzoyl group. Used in dye synthesis and as a ligand in coordination chemistry.

- Binding Affinity : Molecular docking studies show lower ΔGbinding (-6.2 kcal/mol for T1R3 receptor) compared to 2-(Carbamoylmethyl)benzoic acid, suggesting weaker receptor interactions .

2-(4-Methoxybenzoyl)benzoic Acid

- Structure : Contains a methoxy-substituted benzoyl group.

- Properties : Enhanced electron-donating capacity from the methoxy group improves solubility in polar solvents. Exhibits stronger binding to T1R3 (ΔGbinding = -7.1 kcal/mol) than this compound .

2-(Sulfooxy)benzoic Acid

Bioactive Analogues from Natural Sources

2-Acetamidobenzoic Acid Methyl Esters

- Source : Isolated from Aconitum vaginatum ().

- Bioactivity : Demonstrates antitumor activity against AGS (gastric cancer) and A549 (lung cancer) cell lines, with IC₅₀ values < 50 μM. The methyl ester group enhances membrane permeability compared to the free carboxylic acid in this compound .

Benzoic Acid Derivatives from Penicillium sp. S-2-10

- Example : 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl ester.

- Bioactivity : Antimicrobial and antioxidant properties attributed to hydroxyl and ester groups, unlike the amide in this compound .

N-(Carbamoylmethyl)-2-{4-[(5-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}acetamide

- Structure : Combines carbamoylmethyl and sulfonyl groups.

- Application : Proton pump inhibitor precursor. The sulfonyl group enhances acidity (pKa ~3.5), improving binding to H⁺/K⁺-ATPase compared to this compound .

2-[(Cycloheptylcarbamoyl)methyl]sulfanylbenzoic Acid

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 179.17 | 1.2 | 3 | 4 |

| 2-Benzoylbenzoic acid | 226.23 | 2.8 | 2 | 3 |

| 2-(Sulfooxy)benzoic acid | 218.18 | -1.5 | 3 | 6 |

Biological Activity

2-(Carbamoylmethyl)benzoic acid, with the molecular formula C9H9NO3, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a carbamoylmethyl group attached to the benzene ring. This modification enhances its reactivity and biological activity compared to its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 2-(2-amino-2-oxoethyl)benzoic acid |

| CAS Number | 4476-30-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Notably, derivatives of this compound have been shown to modulate insulin secretion by acting on pancreatic β-cells. For instance, repaglinide, a well-known derivative, functions by inhibiting ATP-sensitive potassium channels, leading to cell membrane depolarization and increased insulin release .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Effects : The compound and its derivatives are explored for their potential in managing type 2 diabetes mellitus through insulin secretagogue activity.

- Antimicrobial Properties : Studies have reported antimicrobial effects against various pathogens, suggesting its utility in treating infections.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Cytotoxic Effects : Preliminary studies indicate that certain derivatives may exhibit cytotoxicity against cancer cell lines, although the specific mechanisms remain under investigation .

Research Findings and Case Studies

- In Silico Studies : A study indicated that benzoic acid derivatives can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. These pathways are crucial for cellular homeostasis and may play a role in aging and disease progression .

- Cell-Based Assays : In vitro assays revealed that extracts containing this compound significantly enhanced proteasomal activity without exhibiting cytotoxic effects on normal human fibroblasts. This suggests a potential for developing anti-aging agents based on this compound's properties .

- Comparative Analysis with Similar Compounds : When compared with other benzoic acid derivatives, this compound showed unique interactions with cathepsins B and L, which are involved in protein degradation and have implications in cancer therapy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidiabetic | Stimulates insulin release; potential use in diabetes management |

| Antimicrobial | Effective against various pathogens |

| Antioxidant | Protects against oxidative stress |

| Cytotoxic | Exhibits cytotoxicity towards certain cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.